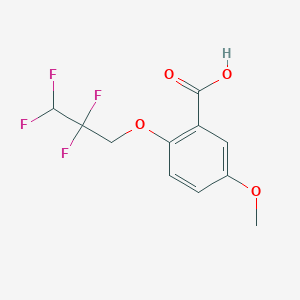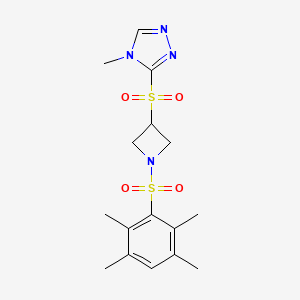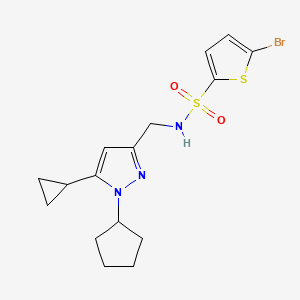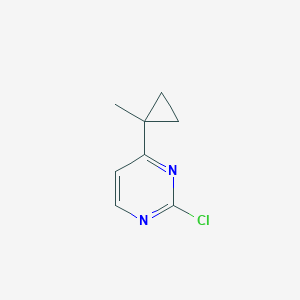
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate” is a chemical compound with the molecular formula C14H17NO2 . It is also known by its CAS number 71043-64-6 .
Molecular Structure Analysis
The molecular structure of “2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate” is represented by the formula C14H17NO2 . Unfortunately, the specific details about the molecular structure are not available in the search results.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate” include the condensation of aniline with acetone . This reaction is facilitated by heterogeneous catalysis, using metal-exchanged tungstophosphoric acid (TPA) supported on γ-Al2O3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate” include its molecular formula (C14H17NO2) and its CAS number (71043-64-6) . Unfortunately, the specific details about the physical and chemical properties are not available in the search results.科学的研究の応用
Antibacterial Activity
Research has demonstrated the synthesis of derivatives of 1,2-dihydroquinoline, which includes 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate, showing promising antibacterial activity against both gram-positive and gram-negative bacteria. The synthesis process involved spectral data and elemental analysis to characterize these compounds, indicating their potential in developing new antibacterial agents (Sri et al., 2014).
Antitrypanosomal Activity
This compound has been evaluated for its antitrypanosomal activity, showing significant in vitro efficacy against Trypanosoma brucei rhodesiense. Derivatives of this compound have demonstrated nanomolar IC50 values and high selectivity indexes, indicating their potential as trypanocidal agents. One particular study highlighted a derivative's ability to extend the lifespan of T. b. brucei-infected mice, suggesting its potential application in treating human African trypanosomiasis (Fotie et al., 2010).
Catalytic Synthesis
The compound has been used in the synthesis of 1,2-dihydroquinoline derivatives via catalytic reactions. One study described a mild and efficient process for synthesizing 2,2,4-trimethyl-1,2-dihydroquinolines using ytterbium(III) triflate as a catalyst in ionic liquids, highlighting the environmentally friendly nature of this method due to the ease of catalyst recovery and reuse (Li et al., 2006).
Environmental Impact and Material Science
Interestingly, this compound was identified as a cause for the blue discoloration of prehistoric lithic artifacts stored in a museum, attributed to its degradation from rubber stabilizers used in storage materials. This discovery underlines the compound's unexpected interactions and effects on cultural heritage materials, providing a unique insight into the challenges of materials science and conservation (Tapparo et al., 2011).
将来の方向性
The future directions for the research and development of “2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate” and its derivatives could include the development of more efficient and less hazardous synthesis methods . Additionally, further exploration of their pharmacological properties could lead to new therapeutic applications .
作用機序
Target of Action
It’s known that dihydroquinolines and their derivatives, which include this compound, have a wide array of pharmacological properties, including antibacterial, antidiabetic, antimalarial, and anti-inflammatory effects .
Mode of Action
It’s known that dihydroquinolines and their derivatives can act as lipid peroxidation inhibitors, and progesterone agonists and antagonists .
Biochemical Pathways
Given its pharmacological properties, it can be inferred that it may interact with various biochemical pathways related to inflammation, diabetes, malaria, and bacterial infections .
Result of Action
Given its pharmacological properties, it can be inferred that it may have a protective effect against various conditions such as bacterial infections, diabetes, malaria, and inflammation .
特性
IUPAC Name |
(2,2,4-trimethyl-1H-quinolin-6-yl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-9-8-14(3,4)15-13-6-5-11(7-12(9)13)17-10(2)16/h5-8,15H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPJYLYRJOHRGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2)OC(=O)C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(trifluoromethoxy)phenyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide](/img/structure/B2396528.png)
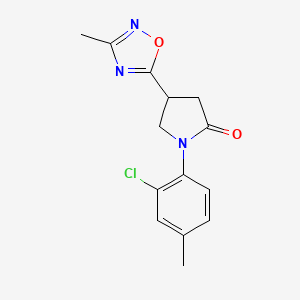
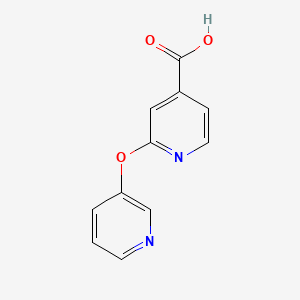


![N-(4-methylbenzyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2396540.png)
![N-(3,4-dimethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2396541.png)
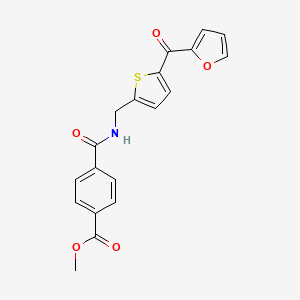
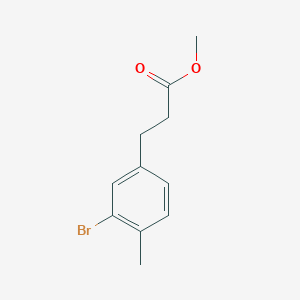
![3-(2-ethoxyethyl)-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2396545.png)
